Allyl perfluorononanoate

Vue d'ensemble

Description

The compound’s unique structure, characterized by the presence of a perfluorinated carbon chain, allows it to participate in a range of chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Allyl perfluoro-n-nonanoate can be synthesized through the reaction of perfluoroalkyl ether acid fluoride with allyl alcohol. This reaction typically occurs under mild conditions and results in high yields of the desired product . The reaction can be represented as follows:

Perfluoroalkyl ether acid fluoride+Allyl alcohol→Allyl perfluoro-n-nonanoate+By-products

Industrial Production Methods

In industrial settings, the production of allyl perfluoro-n-nonanoate involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and distillation to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Allyl perfluoro-n-nonanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form enones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Substitution: Allyl perfluoro-n-nonanoate can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of allyl perfluoro-n-nonanoate include iodoxybenzene for oxidation and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions.

Major Products Formed

The major products formed from the reactions of allyl perfluoro-n-nonanoate include enones and substituted derivatives, which have significant applications in various fields.

Applications De Recherche Scientifique

Materials Science

Allyl perfluorononanoate is utilized in the development of advanced materials, particularly in creating fluorinated polymers. These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them ideal for applications in:

- Coatings: Fluorinated coatings are employed in industries requiring non-stick surfaces or chemical resistance. The incorporation of this compound can improve the durability and performance of these coatings.

- Adhesives: The compound can enhance the adhesion properties of adhesives used in harsh environments, such as aerospace and automotive applications.

Surface Chemistry

In surface modification applications, this compound serves as a functionalizing agent that alters the surface properties of materials. Its applications include:

- Anti-fogging Agents: When applied to surfaces such as lenses or glass, it can reduce fog formation due to its hydrophobic nature.

- Water-Repellent Textiles: The compound can be used to treat fabrics, imparting water-repellent properties without compromising breathability.

Environmental Science

Research into the environmental impact of PFAS has led to studies on this compound's behavior in ecosystems. Its persistence and bioaccumulation potential raise concerns regarding its environmental footprint. Applications in this field include:

- Contaminant Tracking: The compound can be used as a marker for tracking PFAS contamination in soil and water systems.

- Remediation Strategies: Understanding how this compound interacts with other environmental pollutants can inform remediation strategies for contaminated sites.

Case Study 1: Fluorinated Coatings Development

A study demonstrated the effectiveness of this compound in formulating a new class of fluorinated coatings that exhibited superior water-repellency and stain resistance compared to traditional coatings. The research highlighted its application in automotive finishes where durability against environmental factors is critical.

Case Study 2: Textile Treatment Innovations

Research conducted on the use of this compound for textile treatments showed significant improvements in water repellency without affecting the fabric's breathability. This application is particularly valuable in outdoor gear manufacturing, where performance under wet conditions is essential.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Coatings | Enhanced durability and chemical resistance |

| Surface Chemistry | Anti-fogging agents | Reduced fog formation |

| Environmental Science | Contaminant tracking | Improved monitoring of PFAS contamination |

| Textile Treatment | Water-repellent fabrics | Maintains breathability while repelling water |

Mécanisme D'action

The mechanism of action for allyl perfluoro-n-nonanoate involves its participation in catalytic processes and photoredox reactions. In one study, perfluorooctylseleninic acid is used to catalyze the allylic oxidation of alkenes to enones, with iodoxybenzene as a reoxidant. The molecular targets and pathways involved in these reactions are primarily related to the activation of the allyl group and the perfluorinated carbon chain.

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluoroalkyl ether derivatives: These compounds share similar structural features with allyl perfluoro-n-nonanoate and exhibit comparable reactivity.

Fluorinated acrylates: These compounds also contain fluorinated carbon chains and are used in similar applications.

Uniqueness

Allyl perfluoro-n-nonanoate is unique due to its specific combination of an allyl group and a perfluorinated carbon chain, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Activité Biologique

Allyl perfluorononanoate (APFN) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article aims to explore the biological activity of APFN, focusing on its interactions with biological systems, potential toxicity, and implications for human health and the environment.

Chemical Structure and Properties

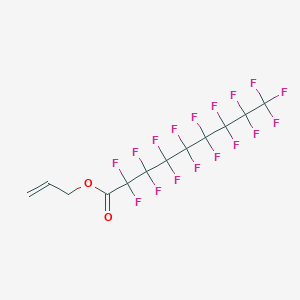

This compound is a fluorinated ester formed from the reaction of allyl alcohol and perfluorononanoic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C12H11F9O2

- Molecular Weight : 400.11 g/mol

The presence of fluorine atoms imparts unique properties such as hydrophobicity and resistance to degradation, which are characteristic of many perfluorinated compounds (PFAS).

Toxicological Studies

Research indicates that PFAS, including APFN, can exhibit various toxicological effects. A critical area of concern is their potential endocrine-disrupting activity. Studies have shown that PFAS can interfere with hormone signaling pathways, leading to adverse health outcomes.

- Endocrine Disruption : In vitro studies have demonstrated that certain PFAS can bind to hormone receptors, disrupting normal endocrine function. For instance, a study highlighted the antiandrogenic effects of several PFAS compounds, suggesting that APFN may similarly affect androgen receptor (AR) activity .

- Developmental Toxicity : Animal studies have indicated that exposure to PFAS during critical developmental windows can lead to neurodevelopmental deficits. For example, research involving avian models showed that exposure to PFAS compounds impaired cognitive functions related to imprinting behavior .

- Bioaccumulation and Persistence : APFN, like other PFAS, is resistant to environmental degradation, leading to bioaccumulation in living organisms. This persistence raises concerns about long-term exposure and ecological impacts.

Case Studies

Several case studies have investigated the biological effects of PFAS in various contexts:

- Aquatic Environments : A study conducted in Austria examined the concentration levels of perfluorinated substances in aquatic ecosystems, revealing significant bioaccumulation in fish populations. The findings highlighted the potential for these compounds to enter the food chain and affect higher trophic levels .

- Human Health Implications : Epidemiological studies have linked PFAS exposure to various health issues in humans, including liver disease and immune system dysfunction. A notable correlation was found between serum levels of PFAS and thyroid hormone disruption among populations exposed to contaminated water sources .

Table 1: Summary of Biological Effects of this compound

Table 2: Concentration Levels of PFAS in Aquatic Environments

Propriétés

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARDCAPXKDJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336619 | |

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117374-33-1 | |

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.